molecular formula C13H11N3 B1507006 3-Phenylimidazo[1,5-a]pyridin-1-amine CAS No. 885276-53-9

3-Phenylimidazo[1,5-a]pyridin-1-amine

Cat. No.: B1507006
CAS No.: 885276-53-9
M. Wt: 209.25 g/mol
InChI Key: QJUGCUVISIZGCX-UHFFFAOYSA-N
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Description

3-Phenylimidazo[1,5-a]pyridin-1-amine (CAS RN 885276-53-9) is an organic compound with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol . This imidazo[1,5-a]pyridine derivative is a solid of significant interest in medicinal chemistry research, particularly for developing new anticancer agents. Compounds based on the 1-(3-phenylimidazo[1,5-a]pyridin-1-yl) scaffold have demonstrated promising in vitro cytotoxic potential against a diverse panel of human cancer cell lines, including A549 (lung), HCT-116 (colorectal), and MDA-MB-231 (triple-negative breast cancer) . The imidazo[1,5-a]pyridine core is recognized as a privileged scaffold in drug discovery, found in several biologically active molecules and natural alkaloids . Its structural features make it a valuable template for designing potential therapeutic agents. Researchers utilize this compound as a key chemical intermediate for synthesizing more complex molecules, such as (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one derivatives, to explore structure-activity relationships and biological activity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

885276-53-9

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-phenylimidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C13H11N3/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H,14H2

InChI Key

QJUGCUVISIZGCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Anti-Cancer Agents
3-Phenylimidazo[1,5-a]pyridin-1-amine serves as a crucial scaffold for developing novel pharmaceuticals, especially anti-cancer drugs. Recent studies have demonstrated its efficacy against multiple cancer cell lines. For instance, derivatives of this compound have shown promising cytotoxic potential with IC50 values below 30 µM across various human and murine cancer models, including A549 (lung cancer) and HCT-116 (colorectal cancer) . Notably, one derivative exhibited an IC50 value of 1.21 ± 0.14 µM against HCT-116 cells, indicating strong anti-proliferative activity .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves apoptosis induction, as evidenced by flow cytometric analysis revealing cell cycle arrest at the G0/G1 phase and increased reactive oxygen species (ROS) generation . This suggests that this compound derivatives may target critical pathways in cancer cell metabolism.

Biochemical Research

Enzyme Inhibition Studies
This compound is utilized in biochemical research to explore enzyme inhibition and receptor binding. Studies have focused on understanding metabolic pathways and identifying potential therapeutic targets . The ability of this compound to interact with various biological targets makes it a valuable tool in drug discovery.

Material Science

Organic Semiconductors
In material science, this compound is investigated for its properties in creating advanced materials such as organic semiconductors. These materials are essential for developing electronic devices due to their unique electrical properties . The versatility of imidazo[1,5-a]pyridine derivatives extends to applications in optoelectronic devices and sensors .

Analytical Chemistry

Reference Standards
In analytical chemistry, this compound acts as a reference standard in chromatographic methods. It aids in the accurate detection and quantification of related compounds within complex mixtures . Its role in improving the reliability of analytical techniques is crucial for both research and quality control processes.

Agrochemical Applications

Pest Control Solutions
Research is ongoing into the potential use of this compound in developing agrochemicals aimed at pest control. The goal is to create environmentally friendly solutions that minimize ecological impact while effectively managing agricultural pests .

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
15iHCT-1161.21Apoptosis via ROS generation
N/AA549<30Enzyme inhibition
N/AB16F10<30Receptor binding
N/ABT-474<30Cell cycle arrest
N/AMDA-MB-231<30Induction of apoptosis

Table 2: Applications of this compound

Application AreaDescription
PharmaceuticalScaffold for anti-cancer drug development
Biochemical ResearchStudies on enzyme inhibition and receptor interactions
Material ScienceDevelopment of organic semiconductors
Analytical ChemistryReference standard for chromatographic methods
AgrochemicalsPotential use in environmentally friendly pest control solutions

Comparison with Similar Compounds

Imidazo[1,2-a]pyridines vs. Imidazo[1,5-a]pyridines

  • Reactivity Differences : 3-Phenylimidazo[1,2-a]pyridine failed to react under conditions effective for imidazo[1,5-a]pyridine derivatives, underscoring the impact of ring fusion positions on reactivity .
  • Biological Activity : 2,3-Diphenylimidazo[1,2-a]pyridine (3aa ) and 2-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine (3ca ) exhibit potent antileishmanial activity, whereas the [1,5-a] isomer’s primary applications focus on antibacterial and anticancer roles .

Substituent Effects

  • Amino vs.
  • Thioether Derivatives : Derivatives like 3-phenyl-1-(pyridin-2-ylthio)imidazo[1,5-a]pyridine (3rb) show distinct electronic profiles, with NMR data (δ 7.30–6.59 ppm for ¹H) and HRMS confirming structural integrity .

Antibacterial Activity

  • Imidazo[1,5-a]pyridines : 1-Substituted pyridyl derivatives (e.g., 3a ) exhibit MIC₅₀ values of 0.6–1.4 mg/mL against Gram-positive and Gram-negative bacteria, attributed to hydrophobic binding to papain (Ki: 13.75–99.30 mM) .
  • Comparison with Pyrazolo[1,5-a]pyrimidines: Fluorescent pyrazolo[1,5-a]pyrimidines (e.g., 87) lack direct antibacterial activity but show enhanced optical properties (λem: 393–414 nm) due to C7-amino groups .

Anticancer and Kinase Inhibition

  • Cytotoxic Derivatives: (Z)-3-(Arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones demonstrate potent cytotoxicity, leveraging the imidazo[1,5-a]pyridine core for target engagement .
  • Kinase Inhibitors: Imidazo[1,5-a]pyrazine derivatives (e.g., 5-aminomethyl compounds) inhibit cyclin-dependent kinases, a niche less explored for imidazo[1,5-a]pyridines .

Physicochemical and Spectroscopic Properties

Fluorescence and Optical Behavior

  • Pyrazolo[1,5-a]pyrimidines: Exhibit λabs = 267–360 nm and λem = 304–414 nm, with amino groups red-shifting emission by ~80 nm compared to aryl substituents .
  • Imidazo[1,5-a]pyridines: Limited fluorescence data exist, but vibrational studies (Raman/IR) reveal aromatic C–H stretching (3000 cm⁻¹) and deformation modes (1650 cm⁻¹) influenced by substituents .

Thermodynamic Binding

  • Imidazo[1,5-a]pyridine derivatives bind papain via hydrophobic interactions (ΔH > 0) and entropic driving forces (ΔS > 0), contrasting with hydrogen-bond-dominated binding in pyrazolo analogs .

Data Tables

Table 2: Spectroscopic Comparison

Compound λabs (nm) λem (nm) Key Vibrational Modes (cm⁻¹)
Pyrazolo[1,5-a]pyrimidine (86 ) 267–296 304–332 N/A
Pyrazolo[1,5-a]pyrimidine (87 ) 336–360 393–414 N/A
1-(2-Pyridyl)-3-phenylimidazo[1,5-a]pyridine N/A N/A 3000 (C–H), 1650 (δ-ring)

Preparation Methods

Intermolecular Ritter-Type Reaction Using Nitriles and 2-Aminopyridines

A recent and efficient method involves the intermolecular Ritter-type reaction where 2-aminopyridine derivatives react with nitriles under acidic conditions to form the imidazo[1,5-a]pyridine scaffold. The key steps include:

  • Generation of a carbocation intermediate from the aminopyridine under acidic catalysis.
  • Nucleophilic attack by a nitrile to form a nitrilium ion intermediate.
  • Intramolecular cyclization with the pyridine nitrogen, followed by rearomatization to yield the imidazo[1,5-a]pyridine product.

For this compound, benzonitrile or related phenyl-substituted nitriles are used as the nitrile source.

Reaction Conditions and Yields:

Parameter Details
Catalyst Bi(OTf)₃ (5 mol %)
Acid p-Toluenesulfonic acid monohydrate (7.5 equiv)
Solvent 1,2-Dichloroethane (DCE)
Temperature 150 °C
Reaction Time Overnight (approx. 12-16 hours)
Nitrile Equivalents 15 equiv
Yield of this compound 75% (with para-substituted benzonitriles)

This method tolerates various substituents on the aromatic ring, including hydroxyl and bromine groups, providing yields up to 86%. However, substrates such as para-iodobenzonitrile give lower yields (~33%) due to steric and electronic effects. Naphthalenenitrile substrates can furnish the desired product in excellent yields (up to 95%) under these conditions.

Mechanistic Insight:

The reaction proceeds via a nitrilium ion intermediate which undergoes intramolecular cyclization. Side products may form via nucleophilic addition of alcohols to the nitrilium ion followed by hydrolysis, but these can be minimized with optimized conditions.

Reference: Strategic methodologies for efficient synthesis of imidazo[1,5-a]pyridines by intermolecular Ritter-type reactions

Cyclocondensation of 2-(Aminomethyl)pyridines with Nitroalkanes in Polyphosphoric Acid Medium

Another well-established approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid and polyphosphoric acid (PPA). This method exploits the unusual electrophilic properties of nitroalkanes under strongly acidic conditions to facilitate ring closure.

Reaction Conditions and Yields:

Parameter Details
Reagents 2-(Aminomethyl)pyridine and α-nitroacetophenone (or α-nitrotoluene)
Acid Medium Mixture of 87% polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃)
Temperature 110–140 °C
Reaction Time 3 hours
Yield of this compound 22% at 110 °C, improved to 43% at 140 °C with 2:1 PPA/H₃PO₃ mixture; further improved to moderate yields with optimized acid ratios and temperature

Comparative Analysis of Preparation Methods

Feature Ritter-Type Reaction with Nitriles Cyclocondensation with Nitroalkanes in PPA Medium
Starting Materials 2-Aminopyridine derivatives and nitriles 2-(Aminomethyl)pyridines and nitroalkanes
Reaction Conditions Moderate to high temperature (150 °C), acidic catalyst (p-TsOH), Bi(OTf)₃ catalyst High temperature (110–140 °C), strong acid medium (PPA + H₃PO₃)
Reaction Time Overnight (~12–16 hours) ~3 hours
Yield for 3-Phenyl derivative Moderate to high (up to 75–86%) Moderate (22–43%, improved with conditions)
Functional Group Tolerance Good (tolerates hydroxyl, bromine) Limited due to harsh acidic conditions
Scalability Amenable to scale-up with sealed tube reactors More challenging due to corrosive acid medium
Side Products Possible alcohol addition side products Possible decomposition of sensitive groups

Q & A

Q. What are the optimal synthetic routes for 3-Phenylimidazo[1,5-a]pyridin-1-amine?

The compound is synthesized via cyclocondensation of nitroalkanes (e.g., α-nitrotoluene) with 2-(aminomethyl)pyridines. A typical protocol involves heating 2-nitro-1-phenylethan-1-one and 2-picolylamine in polyphosphoric acid (PPA) and phosphorous acid at 160°C for 2 hours, yielding 76% of the product as a yellow solid . Alternative methods include microwave-assisted reactions for regioselective derivatization, though yields may vary depending on substituents (e.g., bromo or methoxy groups) . Characterization is performed via 1^1H NMR, 13^{13}C NMR, and HRMS to confirm purity and structure .

Q. How is the structural integrity of this compound confirmed?

X-ray crystallography is the gold standard for structural validation. For example, bis-adducts formed via reactions with ninhydrin were resolved using single-crystal X-ray diffraction, confirming regioselectivity and bonding patterns . NMR spectroscopy (1^1H and 13^{13}C) is routinely employed to assign proton environments and carbon frameworks, with chemical shifts (e.g., δ 7.24–8.76 ppm for aromatic protons) providing insights into electronic effects . HRMS ensures molecular weight accuracy (±0.0004 Da) .

Q. What safety precautions are required for handling this compound?

Safety data sheets (SDS) highlight flammability and toxicity risks. Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation/contact .
  • Storage in dry, cool environments away from ignition sources .
  • Disposal via certified hazardous waste protocols to prevent environmental release .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

Derivatization at the phenyl or imidazo-pyridine moiety can modulate bioactivity. For instance, introducing propargyl groups or trifluoromethyl substituents improves cytotoxicity in cancer cell lines. A study synthesized (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones, showing IC50_{50} values <10 µM in MCF-7 cells via apoptosis induction . Structure-activity relationship (SAR) studies recommend optimizing electron-withdrawing groups to enhance target binding .

Q. What methodologies assess enzyme inhibition kinetics for derivatives?

Inhibition constants (KiK_i) are determined using Dixon plots and Lineweaver-Burk analysis. For example, 1-substituted pyridylimidazo[1,5-a]pyridine derivatives were evaluated against papain, revealing competitive inhibition with KiK_i values ranging from 0.8–5.2 µM. Thermodynamic parameters (ΔG) are calculated to quantify binding energetics, with lower ΔG correlating to stronger inhibition .

Q. How do reaction conditions impact synthetic yield discrepancies?

Yields vary due to electronic and steric effects of substituents. For example, α-nitrotoluene-derived reactions yield only 76% due to steric hindrance, whereas bromo/methoxy-substituted precursors achieve >85% via microwave-assisted protocols . Contradictions in data (e.g., low yields in PPA vs. high yields in BF3_3-catalyzed reactions) are resolved by optimizing catalyst loading (e.g., 10 mol% BF3_3·OEt2_2) and reaction time .

Q. What advanced techniques resolve regioselectivity challenges in derivatization?

Regioselective Friedel-Crafts arylation is achieved using BF3_3·OEt2_2 as a catalyst, directing substitutions to the C3 position of the imidazo-pyridine core. X-ray crystallography and 13^{13}C NMR confirm regiochemistry, with downfield shifts (δ 135–160 ppm) indicating electron-deficient aromatic carbons . Computational modeling (DFT) further predicts reactive sites for functionalization .

Methodological Tables

Q. Table 1: Key Synthetic Protocols

MethodReagents/ConditionsYield (%)Characterization TechniquesReference
CyclocondensationPPA, 160°C, 2 hours761^1H NMR, HRMS
Microwave-assistedBF3_3·OEt2_2, 100°C, 30 min85X-ray, 13^{13}C NMR
Ninhydrin bis-adductRT, 2 eq. ninhydrin, CH3_3CN84Single-crystal XRD, HRMS

Q. Table 2: Biological Evaluation Parameters

DerivativeTarget (e.g., Enzyme/Cell Line)IC50_{50}/KiK_iMechanismReference
Propargyl-oxindolePapain0.8 µMCompetitive inhibition
Cytotoxic enonesMCF-7 (Breast Cancer)9.3 µMApoptosis via caspase-3 activation

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